molecular formula C27H23FN6O3 B2590744 1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea CAS No. 1358317-21-1

1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Cat. No. B2590744
CAS RN: 1358317-21-1
M. Wt: 498.518
InChI Key: SKZDBLAHRZTNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea is a useful research compound. Its molecular formula is C27H23FN6O3 and its molecular weight is 498.518. The purity is usually 95%.
BenchChem offers high-quality 1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity Compounds with structures incorporating elements similar to the query compound have been studied for their antifungal properties. For example, studies on 1,3,4-oxadiazolo and s-triazine derivatives have shown fungitoxic action against A. niger and F. oxyporum, indicating potential antifungal applications (Mishra, Singh, & Wahab, 2000).

Enzyme Inhibition and Anticancer Activity The synthesis of various urea derivatives has been explored for their potential in enzyme inhibition and anticancer investigations. For instance, certain urea derivatives have been evaluated for their inhibitory effects on enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, as well as their anticancer activities against prostate cancer cell lines (Mustafa, Perveen, & Khan, 2014).

Antioxidant Activity The antioxidant properties of compounds structurally related to the query compound have also been a subject of research. Derivatives of 1,3,4-oxadiazoles bearing a benzimidazole moiety, for instance, have been synthesized and tested for their antioxidant capabilities, with certain compounds demonstrating significant activity (Kerimov et al., 2012).

Antimicrobial Activities The synthesis and evaluation of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones for their antimicrobial activities provide another application area. These compounds were assessed against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, highlighting the potential of similar structures in combating microbial infections (Sharma, Sharma, & Rane, 2004).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[4-[[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN6O3/c1-2-36-24-6-4-3-5-22(24)31-27(35)30-21-13-7-18(8-14-21)15-34-16-23(29-17-34)26-32-25(33-37-26)19-9-11-20(28)12-10-19/h3-14,16-17H,2,15H2,1H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZDBLAHRZTNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethoxyphenyl)-3-(4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

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